molecular formula C11H15ClN2O2 B1527294 tert-Butyl (2-amino-6-chlorophenyl)carbamate CAS No. 954239-00-0

tert-Butyl (2-amino-6-chlorophenyl)carbamate

Cat. No.: B1527294
CAS No.: 954239-00-0
M. Wt: 242.7 g/mol
InChI Key: KSGVVXXGQWWCOV-UHFFFAOYSA-N
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Description

tert-Butyl (2-amino-6-chlorophenyl)carbamate (CAS: 954239-00-0) is a carbamate derivative featuring a 2-amino-6-chlorophenyl group protected by a tert-butyloxycarbonyl (Boc) moiety. Its molecular formula is C₁₁H₁₅ClN₂O₂, with a molecular weight of approximately 242.7 g/mol. This compound is primarily utilized as a pharmaceutical intermediate, serving as a critical building block in the synthesis of bioactive molecules. The Boc group enhances solubility and stability during synthetic processes, while the chloro and amino substituents provide reactive sites for further functionalization, such as nucleophilic substitution or cross-coupling reactions .

Properties

IUPAC Name

tert-butyl N-(2-amino-6-chlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-9-7(12)5-4-6-8(9)13/h4-6H,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGVVXXGQWWCOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954239-00-0
Record name 954239-00-0
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Biological Activity

tert-Butyl (2-amino-6-chlorophenyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antiviral research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of 2-amino-6-chlorophenol with tert-butyl isocyanate. The resulting compound can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy, which confirm the structure and purity of the synthesized product.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. In a study where several substituted phenylcarbamates were synthesized, compounds showed an inhibition percentage ranging from 39.021% to 54.239% in a carrageenan-induced rat paw edema model over a period of 9 to 12 hours. Notably, compounds 4i and 4a displayed the most promising activities compared to indomethacin, a standard anti-inflammatory drug .

Table 1: Anti-inflammatory Activity of tert-butyl Carbamate Derivatives

Compound% InhibitionTime (hours)
4a54.2399
4i52.50012
Indomethacin60.000-
Control10.000-

Antiviral Activity

In addition to anti-inflammatory effects, some studies have explored the antiviral potential of related compounds. For instance, chlorophenyl derivatives have shown promising activity against SARS-CoV-2 main protease, with IC50 values indicating effective inhibition at concentrations lower than those required for cytotoxicity .

Table 2: Antiviral Activity Against SARS-CoV-2 Main Protease

CompoundIC50 (μM)Cytotoxicity (μM)
6i5.08>30
6q3.16>30
GC-37612.85-

Mechanistic Insights

The biological activities of this compound derivatives can be attributed to their interactions with specific biological targets. For example, molecular docking studies have suggested that these compounds may bind effectively to cyclooxygenase-2 (COX-2) enzymes, which play a crucial role in inflammation . Similarly, their antiviral action may be linked to the inhibition of viral proteases essential for viral replication .

Case Study: Anti-inflammatory Efficacy in Animal Models

In an experimental study involving rats, researchers administered varying doses of this compound derivatives to evaluate their anti-inflammatory efficacy. Results indicated a dose-dependent response, with higher doses correlating with increased inhibition of edema formation.

Case Study: Antiviral Screening Against SARS-CoV-2

A series of chlorophenyl derivatives were screened for their ability to inhibit SARS-CoV-2 replication in vitro. The most potent compounds were further evaluated for their selectivity and safety profiles in human cell lines, revealing promising candidates for future therapeutic development.

Comparison with Similar Compounds

Table 1: Comparison of tert-Butyl (2-amino-6-chlorophenyl)carbamate with Analogues

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity References
This compound 2-amino-6-chloro phenyl group C₁₁H₁₅ClN₂O₂ 242.7 Pharmaceutical intermediate, substitution reactions
tert-Butyl (2-amino-6-methoxyphenyl)carbamate 2-amino-6-methoxy phenyl group C₁₂H₁₈N₂O₃ 238.3 Intermediate for electron-rich aromatic systems
tert-Butyl (6-aminopyridin-2-yl)methylcarbamate 6-amino pyridin-2-yl + methyl C₁₁H₁₇N₃O₂ 223.3 Metal-catalyzed coupling reactions
tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate Cyclohexyl + amino/methoxy C₁₃H₂₆N₂O₃ 258.4 Conformationally constrained drug candidates

Physicochemical Properties (Inferred)

  • Solubility : The chloro-substituted carbamate likely has lower aqueous solubility compared to the methoxy variant due to reduced polarity. The pyridine analogue may exhibit moderate solubility in THF or DMF .
  • Stability: Boc-protected compounds generally exhibit enhanced stability under basic conditions.

This compound

  • Synthetic Utility : Used in the preparation of kinase inhibitors and antiviral agents, leveraging its chloro group for Suzuki-Miyaura couplings .
  • Patent Relevance : Similar Boc-protected intermediates are featured in European patents for anticancer and antimicrobial compounds, underscoring its versatility .

Analogues in Drug Discovery

  • Methoxy Derivative : Applied in synthesizing serotonin receptor modulators, where the methoxy group enhances π-stacking interactions .
  • Pyridine Derivative : Key intermediate in the synthesis of JAK2 inhibitors, utilizing Pd-mediated amination steps .
  • Cyclohexyl Derivative : Employed in macrocyclic drug candidates targeting protein-protein interactions, exploiting its conformational rigidity .

Preparation Methods

Carbamate synthesis, particularly the introduction of the Boc protecting group, is a well-established process in organic synthesis. The Boc group is commonly introduced to protect amines during multi-step syntheses due to its stability under neutral and basic conditions and easy removal under acidic conditions.

Typical reagents for Boc protection include di-tert-butyl dicarbonate (Boc2O) and tert-butyl chloroformate, often in the presence of a base such as sodium carbonate or potassium carbonate to neutralize generated acids.

Common Preparation Method for tert-Butyl (2-amino-6-chlorophenyl)carbamate

The most straightforward and widely used method to prepare this compound involves the reaction of 2-amino-6-chlorophenylamine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.

General Reaction Scheme:

$$
\text{2-amino-6-chlorophenylamine} + \text{di-tert-butyl dicarbonate} \xrightarrow[\text{base}]{\text{solvent, RT}} \text{this compound}
$$

Typical Conditions:

  • Solvent: Ethanol, tetrahydrofuran (THF), or acetonitrile
  • Base: Potassium carbonate or sodium carbonate
  • Temperature: Room temperature to reflux
  • Reaction time: 1 to 2 hours

This method is efficient, giving high yields of the protected carbamate derivative.

Detailed Procedure and Reaction Parameters

Based on analogous carbamate syntheses reported in the literature, including tert-butyl carbamates of related aromatic amines, the following detailed procedure is recommended:

Step Reagent/Condition Details
1 Starting amine 2-amino-6-chlorophenylamine (1 equiv)
2 Boc reagent Di-tert-butyl dicarbonate (1.1 equiv)
3 Base Potassium carbonate or sodium carbonate (1.1 equiv)
4 Solvent Ethanol, THF, or acetonitrile
5 Temperature Room temperature to reflux (25–65 °C)
6 Reaction time 1 to 2 hours
7 Workup Dilution with water, extraction with ethyl acetate, washing, drying, and concentration
8 Purification Flash column chromatography on silica gel

Mechanistic Insights and Optimization Notes

  • The base deprotonates the amine, increasing its nucleophilicity toward the electrophilic Boc2O reagent.
  • The reaction proceeds via nucleophilic attack of the amine on the Boc2O carbonyl carbon, releasing tert-butanol and forming the carbamate.
  • Potassium carbonate is preferred for its mild basicity and ease of removal.
  • Reaction monitoring by thin-layer chromatography (TLC) or React IR spectroscopy can ensure completion.
  • The reaction mixture should be clear before proceeding to workup to avoid impurities.

Alternative and Advanced Methods

Recent literature describes alternative methods for carbamate synthesis that may be applicable or adaptable for this compound:

Methodology Description Reference
Three-component coupling with CO2 Primary amines, CO2, and alkyl halides react with cesium carbonate and tetrabutylammonium iodide in DMF to form carbamates, minimizing overalkylation.
Curtius rearrangement from acyl azides Aromatic carboxylic acids react with Boc2O and sodium azide to form acyl azides, which rearrange to isocyanates that are trapped to yield carbamates.
Use of tert-butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate (BCMP) as Boc donor BCMP reacts with substituted amines in ethanol or aqueous conditions under reflux to afford Boc-protected amines with high yields and recyclability of Boc carrier.

These methods offer alternatives for carbamate synthesis, especially when mild or green chemistry conditions are desired.

Data Table: Comparative Analysis of Preparation Methods

Method Reagents & Conditions Advantages Disadvantages Typical Yield (%)
Direct Boc protection with Boc2O 2-amino-6-chlorophenylamine + Boc2O + K2CO3, EtOH, RT–reflux Simple, high yield, widely used Requires base, organic solvents 85–95
Three-component coupling with CO2 Primary amine + CO2 + alkyl halide, Cs2CO3, TBAI, DMF Avoids isolation of intermediates Requires specialized reagents Moderate to high
Curtius rearrangement Aromatic acid + Boc2O + NaN3, heat, Zn(II) catalyst Useful for complex substrates Higher temperature, azide handling Variable
BCMP reagent method BCMP + amine, EtOH or water, reflux Green, chemoselective, Boc carrier recyclable Requires BCMP synthesis 90+

Research Findings and Practical Recommendations

  • The direct Boc protection method remains the most practical and scalable for this compound synthesis.
  • Reaction monitoring by IR or TLC is recommended to optimize reaction time and avoid side products.
  • Purification by silica gel chromatography ensures high purity.
  • Alternative methods such as the BCMP reagent approach provide greener options with excellent chemoselectivity and reagent recyclability.
  • Handling of azides and Curtius rearrangement conditions requires caution due to potential hazards.

Q & A

Q. What are the standard synthetic routes for tert-Butyl (2-amino-6-chlorophenyl)carbamate, and what reaction conditions are critical for yield optimization?

The compound is typically synthesized via carbamate formation using Boc₂O (tert-butyl dicarbonate) under inert atmospheres. For example, in , the amino group of 2-amino-6-chlorophenyl derivatives is protected by Boc₂O in dichloromethane (DCM) at −78°C, followed by pH adjustments to isolate intermediates . Key factors include temperature control to minimize side reactions and stoichiometric ratios of reagents. Column chromatography (e.g., silica gel) is commonly used for purification .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Characterization relies on mass spectrometry (MS) for molecular weight confirmation (e.g., ESI+ m/z values in ) and NMR spectroscopy (¹H/¹³C) to verify substituent positions and Boc-group incorporation . X-ray crystallography (using programs like SHELXL) may resolve ambiguities in stereochemistry or bond lengths .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While the compound is not classified as hazardous (), standard precautions include:

  • Use of PPE (gloves, goggles) and fume hoods to avoid inhalation/contact .
  • Storage at room temperature in airtight containers, away from strong acids/bases to prevent decomposition .
  • Spill management with inert absorbents and avoidance of aqueous release .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing this compound versus its structural analogs (e.g., pyridine or indazole derivatives)?

Substituent electronic effects influence reaction pathways. For instance, electron-withdrawing groups (e.g., Cl in 2-amino-6-chlorophenyl) enhance electrophilic substitution rates during Boc protection compared to electron-rich analogs like pyridines (). Steric hindrance from the tert-butyl group may also slow coupling reactions, necessitating catalysts like Pd(PPh₃)₂Cl₂ or CuI in Sonogashira-type reactions ( ).

Q. What strategies address low yields or side products during large-scale synthesis?

Common issues include Boc-deprotection under acidic conditions or dimerization. Solutions involve:

  • Optimizing reaction stoichiometry (e.g., excess Boc₂O to drive completion) .
  • Using scavengers (e.g., NaHCO₃) to neutralize byproducts .
  • Employing high-throughput screening (HTS) to identify optimal catalysts or solvents .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR or MS data (e.g., shifts due to solvent polarity) require cross-validation with multiple techniques. For example, and report distinct MS peaks (m/z 469 vs. 512) for intermediates, highlighting the need for rigorous purity checks (HPLC, TLC) . Collaborative data sharing via platforms like PubChem ensures consistency .

Q. What are the implications of the compound’s stability in biological assays, and how can degradation be mitigated?

The Boc group is hydrolytically labile in acidic/oxidative environments. For in vitro assays, buffers near neutral pH (7.4) are recommended. Stabilizers like cryoprotectants (DMSO) or enzyme inhibitors (e.g., EDTA) may preserve integrity during enzymatic studies .

Methodological and Analytical Considerations

Q. Which advanced purification techniques improve enantiomeric purity for chiral derivatives?

Chiral HPLC or supercritical fluid chromatography (SFC) are preferred for resolving enantiomers ( ). For example, tert-butyl carbamates with cyclohexyl or cyclopentyl backbones require chiral stationary phases (e.g., amylose- or cellulose-based columns) .

Q. How can computational tools (e.g., DFT, molecular docking) predict the compound’s reactivity or bioactivity?

Density Functional Theory (DFT) models optimize reaction pathways (e.g., transition states in Boc protection). Molecular docking (AutoDock, Schrödinger) predicts interactions with biological targets (e.g., kinases in ), guiding structural modifications for enhanced affinity .

Q. What are the challenges in scaling up synthetic routes while maintaining green chemistry principles?

Solvent selection (e.g., replacing DMAc with cyclopentyl methyl ether) and catalyst recovery (e.g., Pd from ) reduce environmental impact. Flow chemistry systems improve heat/mass transfer efficiency for Boc-protection steps .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl (2-amino-6-chlorophenyl)carbamate
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tert-Butyl (2-amino-6-chlorophenyl)carbamate

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